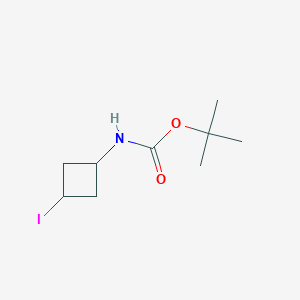

cis-Tert-butyl 3-iodocyclobutylcarbamate

Descripción

Significance of Four-Membered Carbocycles in Bioactive Molecules and Natural Products

Four-membered carbocycles, or cyclobutanes, are increasingly recognized for their importance in the design of bioactive compounds and the structure of various natural products. nih.govresearchgate.net

The cyclobutane (B1203170) ring is characterized by significant ring strain, with C-C-C bond angles compressed to approximately 90° from the ideal 109.5° of a tetrahedral carbon. wikipedia.orgmasterorganicchemistry.com This inherent strain, while making their synthesis challenging, is also the source of their unique chemical reactivity and structural properties. masterorganicchemistry.com To alleviate some of this strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation. nih.govwikipedia.org This non-planar geometry is a key feature, as it provides a rigid and well-defined three-dimensional scaffold. pharmablock.com The C-C bonds in cyclobutanes have increased p-character, and consequently, the C-H bonds have more s-character. nih.gov

These structural nuances bestow cyclobutanes with distinct properties that are highly valued in medicinal chemistry. The rigid framework can act as a conformational constraint, locking a molecule into a specific orientation. This can be advantageous for enhancing binding affinity to a biological target by reducing the entropic penalty of binding. nih.govnih.gov

| Property | Description | Significance in Synthesis |

|---|---|---|

| Ring Strain | Approximately 26.3 kcal/mol, leading to compressed bond angles. nih.gov | Drives ring-opening reactions, providing access to linear molecules with defined stereochemistry. |

| Puckered Conformation | Non-planar "butterfly" shape to relieve torsional strain. nih.govwikipedia.org | Provides a rigid, three-dimensional scaffold for predictable substituent orientation. |

| Bond Character | Increased p-character in C-C bonds and s-character in C-H bonds. nih.gov | Influences reactivity and spectroscopic properties. |

The unique properties of the cyclobutane ring have led to its incorporation into a number of commercially successful pharmaceutical and agrochemical products. lifechemicals.com In pharmaceuticals, cyclobutane moieties can be found in antiviral drugs, anticancer agents, and central nervous system disorder treatments. lifechemicals.comru.nl For example, the anticancer drug Carboplatin features a cyclobutane-1,1-dicarboxylate (B1232482) ligand, which modulates the reactivity of the platinum center. nih.govwikipedia.org The presence of the cyclobutane ring can improve a drug's metabolic stability, potency, and selectivity. nih.govru.nl By replacing more flexible linear or larger cyclic systems, the cyclobutane scaffold can enhance a molecule's pharmacokinetic profile. nih.govru.nl

Role of Carbamate (B1207046) Functionality in Chemical Synthesis and Medicinal Chemistry

The carbamate functional group, with its characteristic -NHC(=O)O- linkage, is a versatile and widely utilized moiety in organic chemistry. nih.gov

One of the most prominent roles of carbamates is as protecting groups for amines. chem-station.commasterorganicchemistry.com The high reactivity and basicity of amines often necessitate their protection during multi-step syntheses. chem-station.com Carbamates are ideal for this purpose as they are easy to install, stable to a wide range of reaction conditions, and can be removed under specific and often mild conditions. masterorganicchemistry.com The tert-butoxycarbonyl (Boc) group, present in cis-tert-butyl 3-iodocyclobutylcarbamate, is one of the most common carbamate protecting groups. masterorganicchemistry.commasterorganicchemistry.com It is typically removed under acidic conditions. masterorganicchemistry.com This stability and selective removal allow for complex molecular manipulations without unintended side reactions involving the amine group. chem-station.com

Beyond their role as protecting groups, carbamates are also important pharmacophores in their own right. nih.govacs.org The carbamate group is a key structural element in many approved drugs. nih.govnoaa.gov Structurally, it can be considered an amide-ester hybrid and is generally stable both chemically and proteolytically. nih.gov The partial double bond character of the C-N bond restricts rotation, imposing a degree of conformational rigidity on the molecule. nih.gov This can be beneficial for pre-organizing a molecule for binding to a biological target. nih.gov Furthermore, the carbamate functionality can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which can be crucial for drug-receptor interactions. nih.govacs.org

Stereochemical Considerations in Cyclobutane and Carbamate Chemistry

For 1,3-disubstituted cyclobutanes, both the cis and trans isomers are possible. The stereocontrolled synthesis of a specific isomer is a key challenge and an area of active research in organic chemistry. researchgate.netacs.org The ability to selectively synthesize one isomer over the other is essential for developing drugs with specific and predictable biological effects, as different stereoisomers can have vastly different pharmacological properties. In many cases of 1,3-disubstitution on a cyclobutane ring, the cis and trans isomers can be meso compounds, meaning they are achiral despite having stereocenters, due to an internal plane of symmetry. chemistryschool.net

The carbamate group itself can also exhibit stereochemical properties due to restricted rotation around the C-N bond, leading to syn and anti conformers. The interplay between the fixed stereochemistry of the cyclobutane ring and the conformational preferences of the carbamate group contributes to the unique three-dimensional structure of molecules like this compound.

Importance of Stereocontrol in Synthesis of Substituted Cyclobutanes

The synthesis of substituted cyclobutanes presents a significant challenge in organic chemistry, primarily due to the need for precise stereocontrol. nih.gov Stereocontrol refers to the ability to selectively produce a specific stereoisomer—a molecule with a defined three-dimensional arrangement of its atoms. Many natural products containing a cyclobutane core feature multiple contiguous stereocenters. nih.gov The specific spatial orientation of substituents on the cyclobutane ring is critical, as it profoundly influences the molecule's biological activity and physical properties.

Developing synthetic methods that allow for the direct and stereocontrolled preparation of substituted cyclobutanes is of great importance. nih.gov Methodologies such as [2+2] cycloadditions, ring contractions, and functionalizations of existing cyclobutane scaffolds are continuously being refined to provide high levels of regio- and stereoselectivity. researchgate.netmdpi.com The ability to control the stereochemical outcome ensures that the desired biologically active isomer can be synthesized efficiently, avoiding the complex separation of isomeric mixtures and maximizing the therapeutic potential of the target molecule.

Definition and Relevance of Stereoselective Synthesis

Stereoselective synthesis is a chemical reaction or reaction sequence that preferentially results in the formation of one stereoisomer over another possible one. This selectivity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. nih.gov Because biological systems like enzymes and receptors are inherently chiral, they often interact differently with different stereoisomers of a drug molecule. One isomer may elicit a desired therapeutic effect, while another could be inactive or even cause harmful side effects.

The relevance of stereoselective synthesis is therefore immense. It allows chemists to construct complex molecules with a precise three-dimensional structure, ensuring that only the biologically active isomer is produced. acs.org This approach not only enhances the efficacy and safety of pharmaceuticals but also simplifies the purification process and reduces waste, aligning with the principles of green chemistry.

Overview of this compound within the Context of Strained Ring Systems

This compound is a functionalized cyclobutane derivative that embodies the principles of strained ring systems and the utility of carbamate protecting groups. Its structure is characterized by a four-membered cyclobutane ring, which is inherently strained due to significant deviation from the ideal tetrahedral bond angle of 109.5°. libretexts.orgwikipedia.org The bond angles in cyclobutane are approximately 88°, leading to angle strain and torsional strain, which makes the ring more reactive than its acyclic or larger-ring counterparts. wikipedia.orgmasterorganicchemistry.com This "spring-loaded" nature can be exploited in subsequent synthetic steps where the release of ring strain acts as a driving force for reactions. masterorganicchemistry.compharmaguideline.com

The compound features two key functional groups arranged with cis stereochemistry, meaning they are on the same face of the cyclobutane ring.

Tert-butyl carbamate (Boc group): This is one of the most common protecting groups for amines in organic synthesis. jk-sci.comquora.com The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid, to reveal the free amine. wikipedia.orgontosight.ai This allows for the selective modification of other parts of the molecule while the amine functionality is masked.

Iodine atom: The iodo-substituent is an excellent leaving group in nucleophilic substitution reactions. This makes the compound a valuable synthetic intermediate, allowing for the introduction of a wide variety of other functional groups at that position.

The synthesis of this compound would typically proceed from its corresponding alcohol precursor, cis-tert-butyl 3-hydroxycyclobutylcarbamate. The conversion of the hydroxyl group to an iodide is a standard transformation in organic synthesis.

| Property | Value | Source |

|---|---|---|

| CAS Number | 389890-43-1 | synthonix.comchemicalbook.comachemblock.comarctomsci.com |

| Molecular Formula | C₉H₁₇NO₃ | synthonix.comachemblock.com |

| Molecular Weight | 187.23 g/mol | synthonix.com |

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆INO₂ |

| Molecular Weight | 297.13 g/mol |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(3-iodocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEFFDGFPRWHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163651 | |

| Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389264-19-0, 1824239-57-7 | |

| Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-iodocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of Cis Tert Butyl 3 Iodocyclobutylcarbamate

Reactions Involving the Iodine Substituent

The carbon-iodine bond is the primary site of reactivity, allowing for the introduction of a wide array of functional groups through various established chemical transformations.

Nucleophilic Substitution Reactions

The iodine atom in cis-tert-butyl 3-iodocyclobutylcarbamate serves as an excellent leaving group in nucleophilic substitution reactions. broadpharm.com This allows for the direct displacement of iodide by a variety of nucleophiles, providing access to a range of 3-substituted cyclobutylamines after deprotection of the carbamate (B1207046). Due to the steric bulk of the tert-butoxycarbonyl (Boc) protecting group and the cyclobutane (B1203170) ring, these reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center.

Common nucleophiles employed in these reactions include azides, cyanides, and amines. For instance, reaction with sodium azide (B81097) furnishes the corresponding trans-3-azido derivative, which can be subsequently reduced to the trans-3-amino cyclobutylamine. Similarly, treatment with primary or secondary amines can yield 3-amino-substituted cyclobutane structures. The efficiency of these substitutions is influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product (after Boc deprotection) |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | trans-3-Azidocyclobutylamine |

| Amine | R₂NH | trans-3-(Dialkylamino)cyclobutylamine |

Cross-Coupling Reactions (e.g., C-C bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations. The reactivity of the C-I bond allows it to participate in various coupling methodologies, including Suzuki, Sonogashira, and Negishi reactions.

Suzuki Coupling: This reaction involves the coupling of the iodocyclobutane (B1601185) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form C(sp³)–C(sp²) bonds, enabling the synthesis of 3-aryl or 3-vinyl cyclobutylamines. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions. mit.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp³)–C(sp) bond by coupling the iodoalkane with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgresearchgate.net This provides a direct route to 3-alkynyl-substituted cyclobutane derivatives, which are versatile intermediates for further synthetic manipulations. libretexts.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the alkyl iodide. organic-chemistry.org This reaction is known for its high functional group tolerance and is effective for coupling secondary alkyl halides. nih.govmit.eduacs.org The use of specific biarylphosphine ligands can suppress undesired β-hydride elimination, leading to excellent yields of the desired cross-coupled product. organic-chemistry.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd catalyst, Base | C(sp³)–C(sp²) |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) cocatalyst, Amine base | C(sp³)–C(sp) |

| Negishi | R-ZnX | Pd catalyst | C(sp³)–C(sp²) / C(sp³)–C(sp³) |

Radical Reactions and Related Cascade Processes

The weak C-I bond can be homolytically cleaved to generate a cyclobutyl radical intermediate. This radical can then participate in a variety of transformations, including atom transfer radical cyclization (ATRC) and other cascade processes. researchgate.netnih.govresearchgate.net In ATRC, the initially formed radical can add to a tethered unsaturated moiety (e.g., an alkene or alkyne), followed by trapping of the resulting radical by an iodine atom, often from the starting material or a suitable donor, to form a new cyclic structure. researchgate.netrsc.org These radical cascade reactions can lead to the rapid construction of complex polycyclic systems from relatively simple starting materials. The initiation of these reactions can be achieved thermally, photochemically, or by using a radical initiator.

Reactions Involving the Cyclobutane Ring

While less common than reactions at the iodine substituent, the strained cyclobutane ring itself can undergo specific transformations.

Ring-Opening and Ring-Expansion Reactions

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to ring-opening or ring-expansion reactions under certain conditions. baranlab.orgchemistrysteps.com These reactions are often driven by the formation of a more stable, less strained five- or six-membered ring. chemistrysteps.comyoutube.commasterorganicchemistry.com

For example, under solvolytic conditions that favor the formation of a carbocation at the C-3 position (e.g., after departure of the iodide), a rearrangement can occur. youtube.com This process, akin to a Wagner-Meerwein rearrangement, involves the migration of one of the adjacent C-C bonds of the ring to the cationic center. masterorganicchemistry.comyoutube.com This results in the expansion of the four-membered ring to a more stable five-membered cyclopentyl system. chemistrysteps.comorganic-chemistry.org The specific products formed depend heavily on the reaction conditions and the substitution pattern of the cyclobutane ring. youtube.com

Functionalization of C-H Bonds within the Cyclobutane Ring

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, and the cyclobutane ring is a viable substrate for such reactions. acs.orgnih.govacs.org Although the C-H bonds on a cyclobutane ring are generally strong and less reactive, directed C-H activation can achieve site-selective functionalization. nih.gov

In the context of this compound, the carbamate group or a derivative can act as a directing group, guiding a transition metal catalyst (commonly palladium or rhodium) to activate a specific C-H bond. nih.govbaranlab.org This allows for the introduction of new functional groups, such as aryl or alkyl chains, at positions that would be difficult to access through classical methods. acs.orgbaranlab.org This approach can provide access to polysubstituted cyclobutane derivatives with high levels of regio- and stereocontrol. nih.gov The development of methods for remote C-H activation further expands the possibilities for functionalizing the cyclobutane scaffold at positions distant from the directing group. nih.govresearchgate.netnih.govresearchgate.net

Derivatization and Conversion to Other Cyclobutyl Compounds

The presence of an iodine atom on the cyclobutane ring renders this compound an excellent precursor for a variety of derivatization reactions. The carbon-iodine bond is susceptible to nucleophilic substitution and serves as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

The iodine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various nucleophiles to form new cis-1,3-disubstituted cyclobutane derivatives. For instance, reaction with sodium azide can yield cis-tert-butyl 3-azidocyclobutylcarbamate, a precursor for amines or triazoles. Similarly, displacement with cyanide would produce cis-tert-butyl 3-cyanocyclobutylcarbamate, which can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Furthermore, the iodo-group is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Product Type | Catalyst/Reagents |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acids or esters | Aryl/vinyl-substituted cyclobutanes | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkenes | Alkenyl-substituted cyclobutanes | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted cyclobutanes | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amines | Amino-substituted cyclobutanes | Pd catalyst, Ligand, Base (e.g., NaOtBu) |

| Stille Coupling | Organostannanes | Various substituted cyclobutanes | Pd catalyst |

These transformations provide access to a diverse library of cis-1,3-disubstituted cyclobutane compounds, which are valuable scaffolds in drug discovery. The stereochemistry of the starting material is typically retained throughout these transformations, offering a reliable method for the synthesis of stereochemically defined molecules.

Reactions Involving the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The primary amine functionality can be readily unmasked from this compound or its derivatives through acidic treatment. A common and effective method for Boc deprotection is the use of trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM).

The mechanism of Boc deprotection with TFA involves the following steps:

Protonation of the carbonyl oxygen of the carbamate by the acid. commonorganicchemistry.comtotal-synthesis.com

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com

The tert-butyl cation is typically scavenged by an appropriate nucleophile or eliminated as isobutylene (B52900) gas. commonorganicchemistry.com

The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide and the free primary amine. commonorganicchemistry.comtotal-synthesis.com

Under the acidic conditions, the resulting primary amine is protonated to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature |

| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room temperature |

| Sulfuric acid (H₂SO₄) | Dioxane | Room temperature |

The choice of acid and solvent can be tailored to the specific substrate to ensure compatibility with other functional groups present in the molecule. The reaction is generally clean and proceeds in high yield, providing straightforward access to the corresponding primary amine, cis-3-iodocyclobutanamine, or its derivatives.

While deprotection is the most common reaction of the Boc group, the carbamate linkage itself can undergo certain modifications, although this is less frequently explored. The nitrogen atom of the Boc-protected amine is generally considered non-nucleophilic due to the electron-withdrawing nature of the carbonyl group. However, under strongly basic conditions, deprotonation of the N-H bond can occur, allowing for subsequent N-alkylation. For example, using a strong base like sodium hydride followed by an alkylating agent can introduce an alkyl group onto the nitrogen atom.

Additionally, the Boc group can be transformed into other functional groups. For instance, reduction of the carbamate can lead to the corresponding N-methyl amine. However, such transformations often require harsh conditions that may not be compatible with the iodo-substituent on the cyclobutane ring.

It is also possible to have dual protection on a primary amine with two Boc groups, which can influence the reactivity and cleavage of the protecting groups. rsc.org In the context of this compound, such modifications would be synthetically challenging and are not commonly reported.

Computational Chemistry and Mechanistic Studies of Cis Tert Butyl 3 Iodocyclobutylcarbamate and Analogues

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates, thereby mapping out the entire energy profile of a reaction.

A chemical reaction progresses from reactants to products through a high-energy species known as the transition state (TS), and it may also involve one or more temporary, semi-stable molecules called intermediates. DFT calculations are instrumental in determining the geometry and energy of these fleeting species, which are often impossible to observe experimentally.

In studies of reactions analogous to those involving cyclobutanes, DFT has been used to map the entire reaction pathway. For instance, in a computationally studied stereospecific synthesis of cyclobutanes from pyrrolidines, the mechanism was shown to proceed through a 1,1-diazene intermediate. The subsequent rate-determining step involved the release of N₂ through a calculated transition state (TS-CD) to form a 1,4-biradical intermediate, which then undergoes a barrierless ring closure to yield the final cyclobutane (B1203170) product. acs.org Such calculations provide precise geometric parameters (bond lengths and angles) for both the transition state and the intermediate, offering a detailed picture of the bond-breaking and bond-forming processes. acs.org For reactions involving cis-tert-butyl 3-iodocyclobutylcarbamate, such as nucleophilic substitution at the carbon bearing the iodine atom, DFT could similarly be used to model the transition state, determining whether the reaction proceeds via a concerted Sₙ2-like mechanism or involves a carbocation intermediate.

Computational studies on the decomposition and ring-opening of cyclobutane systems provide valuable data on their energetic feasibility. The thermal decomposition of cyclobutane to two ethylene (B1197577) molecules, for example, has a computationally determined free enthalpy of activation (ΔG‡) of 60.7 kcal/mol. arxiv.org In another study on the stereoselective formation of cyclobutanes, the RDS was found to be the extrusion of nitrogen gas, with a calculated activation energy of 17.7 kcal/mol. acs.org These findings demonstrate how DFT can quantify the energy barriers that control chemical reactions, allowing chemists to predict which reaction pathways are most likely to occur.

| Reaction Analogue | Method | Rate-Determining Step (RDS) | Calculated Activation Energy (kcal/mol) |

| Pyrrolidine (B122466) to Cyclobutane Synthesis acs.org | DFT | N₂ extrusion from 1,1-diazene intermediate | 17.7 |

| Cyclobutene Ring Opening rsc.org | DFT | Disrotatory ring-opening | 16.6 - 18.0 |

| Cyclobutane Decomposition arxiv.org | CBS-QB3 | C-C bond cleavage (ring opening) | 60.7 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with solvent molecules. An MD simulation could be used to explore how this compound behaves in a solution. It would reveal the preferred solvation shell around the molecule and the dynamic interplay between the solute and solvent, which can significantly influence reaction rates and mechanisms. mdpi.com Furthermore, MD simulations can sample different molecular conformations, providing a dynamic view of the puckering motion of the cyclobutane ring and the rotational flexibility of the tert-butyl and carbamate (B1207046) groups. While specific MD studies on this molecule are not prevalent, the technique is widely used to understand complex molecular systems, from drug-receptor binding to the properties of materials like chlorinated butyl rubber. researchgate.net

Quantum Mechanical (QM) Calculations to Understand Steric and Electronic Effects

The reactivity of a molecule is governed by a combination of steric (spatial arrangement) and electronic (electron distribution) effects. Quantum mechanical calculations are essential for dissecting these factors. In this compound, the bulky tert-butyl group and the large iodine atom create significant steric hindrance, which can influence the molecule's preferred conformation and the accessibility of its reactive sites. numberanalytics.comresearchgate.net

QM calculations, particularly DFT, can quantify these effects. For instance, studies on substituted cyclohexanes (a related cyclic system) have shown that the presence of a small spirocyclic ring adjacent to a tert-butyl group can alter its normal preference for an equatorial position, forcing it to become axial. researchgate.net This counterintuitive result is explained by a combination of torsional strain and hyperconjugative effects, which are elucidated through computation. chemrxiv.org These calculations can produce values for the energetic cost of placing bulky groups in unfavorable positions, known as A-values. For the target molecule, QM methods could be used to calculate the partial atomic charges, molecular orbitals (like the HOMO and LUMO), and the electrostatic potential map. This would reveal the electron-rich and electron-deficient regions, predicting that the carbon atom bonded to the electronegative iodine is the primary site for nucleophilic attack.

| Substituent (R) geminal to spirocyclopropane on a cyclohexane (B81311) ring researchgate.net | Conformer | ΔG° (kcal/mol, calculated) | Experimental Preference |

| Methyl | Equatorial | +0.63 | Equatorial |

| Isopropyl | Axial | -1.53 | Axial |

| tert-Butyl | Axial | -2.00 | Exclusively Axial |

Conformational Analysis of Cyclobutyl Carbamates

Unlike cyclohexane, which has well-defined chair and boat conformations, the cyclobutane ring is in a constant state of flux between puckered conformations to relieve torsional strain. researchgate.net The ring is not planar but is folded along a diagonal, with the degree of folding described by a puckering angle. nih.govacs.org The substituents on the ring dictate the preferred puckered conformation.

For a 1,3-disubstituted cyclobutane like the title compound, the bulky tert-butyl carbamate and iodo groups would be expected to occupy pseudo-equatorial positions to minimize steric repulsion. Computational studies on analogous molecules, such as 1,1,3,3-tetramethylcyclobutane, have used a combination of electron diffraction and molecular orbital calculations to determine precise structural parameters. nih.gov These studies confirm a non-planar ring and provide data on bond lengths and angles that reflect the ring's puckered nature. nih.gov Such analysis is crucial, as the specific conformation of the cyclobutane ring can determine the stereochemical outcome of a reaction. For example, the reduction of a 3-substituted cyclobutanone (B123998) shows high cis-diastereoselectivity because the puckered ring favors the approach of the reducing agent from the less hindered face. whiterose.ac.uk

| Structural Parameter | 1,1,3,3-Tetramethylcyclobutane (Calculated) nih.gov |

| C1-C2 bond length (Å) | 1.559 |

| C1-C5 (methyl) bond length (Å) | 1.524 |

| C1-C2-C3 bond angle (°) | 92.0 |

| C2-C1-C4 bond angle (°) | 87.4 |

| Thermal average folding angle (°) | 177.1 |

Prediction of Reaction Outcomes and Selectivity

A primary goal of computational chemistry is to predict the outcome and selectivity (regio-, stereo-, or chemo-selectivity) of a reaction without performing the experiment. By calculating the energy barriers for all possible reaction pathways, chemists can predict which product is likely to be favored. nih.gov

For this compound, a key reaction is nucleophilic substitution. Computational models could predict whether the reaction proceeds with retention or inversion of stereochemistry at the reaction center. This is achieved by calculating the activation energies for both pathways; the pathway with the lower energy barrier will be the dominant one. Computational studies on the Diels-Alder reactions of substituted cyclobutenones, for instance, have successfully predicted whether the endo or exo product is favored by comparing the energies of the respective transition states. researchgate.net Similarly, in the synthesis of 1,3-substituted cyclobutanes via [2 + 2] cycloaddition, computational modeling helps explain the observed diastereoselectivity by showing how the puckered conformation of the cyclobutane ring in the transition state directs the approach of the incoming reagents. nih.gov These predictive capabilities are invaluable for designing synthetic routes and understanding complex reaction mechanisms.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of cis-tert-butyl 3-iodocyclobutylcarbamate make it a powerful tool for synthetic chemists. The cyclobutane (B1203170) ring provides a rigid scaffold, while the iodide atom serves as a versatile handle for a wide range of chemical transformations, most notably carbon-carbon bond-forming reactions.

The primary utility of the iodide in this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon bonds. The C(sp³)–I bond in the cyclobutane ring can undergo oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle that results in the substitution of the iodide with a new carbon-based group.

This methodology enables the introduction of a wide variety of substituents, including aryl, heteroaryl, alkenyl, and alkynyl groups, onto the cyclobutane core. The mechanism for these transformations, such as the Suzuki-Miyaura coupling, typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond.

Transmetallation: The organic group is transferred from a secondary reagent (e.g., a boronic acid) to the palladium(II) complex.

Reductive Elimination: The newly coupled organic groups are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

The ability to perform these reactions provides a direct route to 1,3-disubstituted cyclobutane derivatives with well-defined stereochemistry, which are key components in many larger, more complex molecules.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-cyclobutylcarbamate |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-cyclobutylcarbamate |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | 3-Alkenyl-cyclobutylcarbamate |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 3-Aryl/Alkenyl-cyclobutylcarbamate |

Spirocyclic systems, which feature two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. While no direct synthesis of a spirocycle starting from this compound has been published, its structure is ideally suited for such transformations via well-established synthetic strategies, most notably the intramolecular Heck reaction.

This powerful palladium-catalyzed reaction allows for the formation of cyclic structures by coupling an aryl or vinyl halide with a tethered alkene within the same molecule. chim.itlibretexts.orgprinceton.edu The proposed synthetic route to a spirocycle would involve two key stages:

Substrate Preparation: The Boc-protecting group on the nitrogen atom would be removed, and the resulting free amine would be functionalized with a side chain containing a terminal alkene.

Intramolecular Cyclization: The resulting molecule, now containing both the cyclobutane iodide and a tethered alkene, would be subjected to intramolecular Heck conditions. The palladium catalyst would coordinate to both the C-I bond and the alkene, facilitating a cyclization that forms a new ring fused at the cyclobutane carbon, generating a spirocyclic scaffold.

This strategy provides a clear and chemically sound pathway to novel spiro[3.X]alkanes, such as azaspiro[3.3]heptane derivatives, which are recognized as valuable building blocks in drug design. nih.govuniv.kiev.ua

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Deprotection of the Boc-amine | Trifluoroacetic Acid (TFA) | 3-Iodocyclobutylamine |

| 2 | Alkene Tethering (e.g., Acylation) | But-3-enoyl chloride, Base | N-(3-Iodocyclobutyl)but-3-enamide |

| 3 | Intramolecular Heck Cyclization | Pd(OAc)₂, Ligand, Base | Azaspiro[3.3]heptan-1-one |

Contribution to Stereoselective Synthesis Strategies

The control of stereochemistry is paramount in the synthesis of bioactive molecules. The use of this compound provides a significant advantage in stereoselective synthesis because its absolute and relative stereochemistry is already established. Starting with a stereochemically pure building block simplifies complex synthetic sequences and avoids the need for challenging chiral separations or asymmetric reactions later on.

The cis-configuration of the molecule plays a crucial role in directing subsequent reactions. The bulky tert-butoxycarbonyl (Boc) protecting group on one face of the ring can exert significant steric hindrance. This effect can be exploited to direct incoming reagents or catalysts to the opposite, less hindered face of the cyclobutane ring. This substrate-controlled stereodirection is a powerful tool for ensuring that new substituents are added with a predictable and desired stereochemical outcome, preserving the integrity of the core's three-dimensional structure throughout a synthetic sequence.

Potential in Materials Science (e.g., Polymer Industry)

As of the current body of scientific literature and publicly accessible data, there are no specific, documented applications of this compound within the fields of materials science or the polymer industry. While the compound is available commercially as a synthetic building block, its utility appears to be primarily focused on the synthesis of small organic molecules for pharmaceutical and biochemical research. scribd.com

The potential for this compound in materials science remains theoretical and is based on the reactivity of its constituent functional groups: the iodocyclobutane (B1601185) and the tert-butylcarbamate (B1260302) moieties.

Theoretically, the iodocyclobutane structure could be of interest in several polymerization strategies:

As a monomer in coupling polymerizations: The carbon-iodine bond could potentially participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, with appropriate bifunctional monomers to form novel polymer backbones.

As an initiator or chain transfer agent: The labile C-I bond might be utilized in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentatiʻon chain-Transfer (RAFT) polymerization, although this application has not been reported.

In ring-opening metathesis polymerization (ROMP): While the saturated cyclobutane ring itself is not susceptible to ROMP, derivatives of this compound containing unsaturation could potentially be synthesized to act as monomers.

The tert-butylcarbamate (Boc) group is a well-established protecting group for amines. Its presence suggests that after polymerization or incorporation into a material, the Boc group could be removed under acidic conditions to reveal a primary amine. This amine functionality could then be used for post-polymerization modification, such as grafting side chains, cross-linking, or introducing specific functionalities (e.g., for sensing, catalysis, or biomedical applications).

Despite these theoretical possibilities, a thorough review of patents and scholarly articles reveals no concrete research or development where this compound has been employed as a monomer, initiator, or functional additive in the creation of new polymers or materials. Its potential in these areas is, therefore, yet to be explored and represents an open field for future research.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While specific experimental NMR data for cis-tert-butyl 3-iodocyclobutylcarbamate is not widely available in published literature, expected chemical shifts and coupling patterns can be predicted based on the analysis of its structural motifs and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the tert-butyl group and the cyclobutyl ring. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region around 1.4 ppm. The protons on the cyclobutyl ring would exhibit more complex splitting patterns due to cis-stereochemistry and spin-spin coupling. The methine proton attached to the nitrogen (CH-NHBoc) and the methine proton attached to the iodine (CH-I) are diastereotopic and would appear as multiplets. The four methylene (B1212753) protons (CH₂) of the cyclobutyl ring would also be diastereotopic, leading to complex multiplets further complicated by geminal and vicinal coupling. The presence of the electron-withdrawing iodine atom would deshield the adjacent methine proton, shifting its resonance downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display signals corresponding to each unique carbon environment in the molecule. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would appear as distinct signals. The carbons of the cyclobutyl ring would also have characteristic chemical shifts. The carbon atom bonded to the iodine (C-I) would experience a significant upfield shift due to the "heavy atom effect," a phenomenon commonly observed for carbons bonded to bromine or iodine. The carbon attached to the carbamate (B1207046) nitrogen (C-N) would be found further downfield.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity of protons within the cyclobutyl ring by identifying spin-spin coupling relationships. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals by correlating protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC).

Predicted NMR Data Summary Note: These are estimated values and actual experimental data may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.4 (s, 9H) | ~28 |

| C (CH₃)₃ | - | ~80 |

| C =O | - | ~155 |

| CH-NH | Multiplet | ~50 |

| CH-I | Multiplet | ~25 |

Mass Spectrometry (MS) (e.g., LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₆INO₂), the monoisotopic mass is 297.0226 g/mol .

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using electrospray ionization (ESI), the compound would likely be observed as various adducts. The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural information. Common fragmentation pathways for carbamates include the loss of the tert-butyl group or the entire tert-butoxycarbonyl (Boc) group. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak, though its loss would be a significant fragmentation pathway.

Predicted Mass Spectrometry Data

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 298.0299 |

| [M+Na]⁺ | 320.0118 |

| [M+K]⁺ | 335.9857 |

| [M+NH₄]⁺ | 315.0564 |

Data sourced from computational predictions. hpst.cz

The fragmentation of the molecular ion would likely involve the loss of isobutylene (B52900) (56 Da) from the tert-butyl group to form a carbamic acid intermediate, which could then further fragment. Cleavage of the C-I bond would also be a prominent fragmentation pathway.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of a molecule's absolute stereochemistry. wikipedia.org To perform this analysis, a high-quality single crystal of this compound would be required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. dartmouth.edu This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. For this compound, X-ray crystallography would confirm the cis relationship between the iodo and tert-butoxycarbonylamino substituents on the cyclobutane (B1203170) ring. The heavy iodine atom would scatter X-rays strongly, facilitating the solution of the phase problem and leading to a high-resolution crystal structure. The resulting structural data would include precise bond lengths, bond angles, and torsion angles, providing a complete and accurate representation of the molecule's conformation in the solid state. Although no published crystal structure for this specific compound is currently available, this technique remains the gold standard for absolute stereochemical assignment. nih.govresearchgate.net

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity determination of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oup.comnih.govs4science.at Detection could be achieved using a UV detector, as the carbamate functional group has a UV absorbance. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area percentage from the chromatogram would provide a quantitative measure of its purity.

Gas Chromatography (GC): Given that carbamates can be thermally labile, GC analysis may require derivatization to improve volatility and thermal stability. scispec.co.th However, for a relatively small molecule like this, direct analysis might be possible using a robust column and optimized temperature programming. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would be particularly useful as it provides both retention time data for purity assessment and mass spectral data for identity confirmation. The presence of a halogen atom also makes it amenable to detection by an electron capture detector (ECD) or a halogen-specific detector (XSD), which could offer high sensitivity and selectivity. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The N-H stretch of the carbamate would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O (carbonyl) stretching vibration of the carbamate is typically a strong, sharp absorption band around 1680-1720 cm⁻¹. The C-N stretching and N-H bending vibrations would be observed in the 1500-1600 cm⁻¹ region. The C-O stretching of the ester group will likely appear between 1200 and 1300 cm⁻¹. The presence of the tert-butyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1365 cm⁻¹ and 1390 cm⁻¹ (a doublet). The C-I stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹, which is in the fingerprint region of the spectrum.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C=O (carbamate) | Stretch | 1680-1720 |

| C-H (sp³) | Stretch | 2850-3000 |

| N-H | Bend | 1500-1600 |

| C-O | Stretch | 1200-1300 |

| C-I | Stretch | 500-600 |

Data is based on typical ranges for these functional groups. nist.govresearchgate.netresearchgate.netspectrabase.com

Future Directions and Emerging Research Avenues

Development of Novel and Greener Synthetic Routes

The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry. For cis-tert-butyl 3-iodocyclobutylcarbamate, future research will likely focus on developing more environmentally benign and efficient synthetic methodologies. Current synthetic approaches to cyclobutane (B1203170) rings often rely on [2+2] cycloadditions, which can sometimes be energetically demanding or require specific photochemical conditions. mdpi.com

Future strategies may explore:

Catalytic Methods: The development of novel transition-metal-catalyzed or organocatalytic methods could provide milder and more selective routes to the cyclobutane core. researchgate.net These approaches often offer higher atom economy and reduce the need for stoichiometric reagents.

Bio-inspired Synthesis: Harnessing enzymatic or whole-cell biocatalytic systems could offer highly stereoselective and environmentally friendly pathways to functionalized cyclobutanes. mdpi.com

Renewable Starting Materials: Investigating synthetic routes that commence from renewable feedstocks would significantly enhance the green credentials of the synthesis.

Solvent Minimization: The exploration of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids will be a key area of focus. Research has demonstrated the successful synthesis of some cyclobutane-based materials using green solvents like acetone. d-nb.infonih.gov

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Photochemical [2+2] Cycloaddition | Direct access to cyclobutane core | Requires specialized equipment, potential for side reactions |

| Transition-Metal Catalysis | High efficiency and selectivity, mild reaction conditions | Catalyst cost and toxicity, removal of metal residues |

| Organocatalysis | Metal-free, often milder conditions, good stereocontrol | Catalyst loading can be high, substrate scope may be limited |

| Biocatalysis | High stereoselectivity, environmentally benign | Enzyme stability and availability, optimization of reaction conditions |

Exploration of New Reactivity Patterns and Transformations

The synthetic utility of this compound lies in the reactivity of its functional groups: the N-Boc protected amine and the secondary iodide. The strained nature of the cyclobutane ring can also influence reactivity in unique ways. rsc.org

Future research is expected to delve into:

Cross-Coupling Reactions: The iodine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents at the 3-position of the cyclobutane ring, thereby generating diverse molecular libraries.

Nucleophilic Substitution: The iodide is a good leaving group for SN2 reactions, enabling the introduction of various nucleophiles such as azides, cyanides, thiols, and alkoxides. The stereochemical outcome of these reactions on the cyclobutane ring will be of significant interest.

Radical Chemistry: The carbon-iodine bond can be homolytically cleaved to generate a cyclobutyl radical, which can participate in various radical-mediated transformations.

Ring-Opening and Ring-Expansion Reactions: The inherent ring strain of the cyclobutane core can be exploited in ring-opening or ring-expansion reactions to generate novel acyclic or larger ring systems. researchgate.net

N-Boc Group Manipulation: While the Boc group is a stable protecting group, its reactivity under specific conditions can be explored. semanticscholar.orgresearchgate.netorganic-chemistry.orgresearchgate.net Furthermore, its removal reveals a primary amine which can be further functionalized in a multitude of ways, including acylation, alkylation, and sulfonylation.

Integration with Flow Chemistry and Automation in Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. rsc.org For the synthesis and derivatization of this compound, these technologies hold significant promise.

Flow Synthesis of the Scaffold: Developing a continuous flow process for the synthesis of the core cyclobutane structure could enable safer handling of reactive intermediates and facilitate large-scale production. nih.govbeilstein-journals.org The synthesis of carbamates has been successfully demonstrated in flow reactors. unimi.itnih.gov

Automated Library Synthesis: An automated platform could be employed to perform a series of reactions on the this compound scaffold in a high-throughput manner. This would involve robotic systems for reagent dispensing, reaction monitoring, and purification, enabling the rapid generation of a library of analogs for biological screening. oxfordglobal.comnih.gov

Real-time Reaction Optimization: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enables rapid optimization of reaction conditions to maximize yield and minimize by-product formation. rsc.org Researchers have developed automated systems that can screen and optimize various reaction parameters for multi-step syntheses. nih.gov

The benefits of integrating these technologies are summarized in the following table:

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, scalability. rsc.org |

| Automated Synthesis | High-throughput screening, increased reproducibility, reduced human error, efficient library generation. oxfordglobal.comnih.gov |

Expanded Applications in Medicinal Chemistry and Chemical Biology

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry. nih.govru.nlnih.gov Its three-dimensional structure provides a unique way to orient substituents in chemical space, which can lead to improved pharmacological properties. nih.gov this compound and its derivatives could find applications in several areas:

Scaffold for Bioactive Molecules: The cyclobutane ring can act as a rigid core to which various pharmacophoric groups can be attached. This conformational restriction can lead to higher binding affinity and selectivity for biological targets. lifechemicals.com Cyclobutane-containing compounds have shown promise as anticancer agents. nih.govru.nl

Bioisosteric Replacement: The cyclobutane moiety can be used as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate properties like metabolic stability and solubility. nih.gov

Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, by incorporating a reporter tag, these molecules could be used to identify and validate new drug targets.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights and guide experimental work.

Predicting Reactivity and Selectivity: DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of the most likely reaction pathways and the stereochemical outcomes. acs.org This can help in designing more efficient and selective synthetic routes.

Mechanism Elucidation: Computational studies can provide a detailed understanding of reaction mechanisms, including the role of catalysts and the nature of intermediates. acs.org For instance, DFT can be used to study the mechanism of nitrogen extrusion in the synthesis of cyclobutanes from pyrrolidines. acs.org

Property Prediction: Computational methods can be employed to predict the physicochemical properties of novel derivatives, such as their solubility, lipophilicity, and electronic properties. mdpi.comnih.gov This information is crucial in the early stages of drug discovery.

Rational Design of Functional Molecules: By modeling the interactions of potential derivatives with biological targets, computational chemistry can guide the design of new molecules with enhanced biological activity. researchgate.net

The application of DFT in studying carbamates and related structures is an active area of research. mdpi.comchemrxiv.orgresearchgate.netresearchgate.net

Q & A

Q. What are the standard synthetic routes for cis-Tert-butyl 3-iodocyclobutylcarbamate?

The synthesis typically involves a two-step strategy:

- Step 1 : Protection of the amine group in 3-aminocyclobutanemethanol using tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This forms the Boc-protected intermediate.

- Step 2 : Introduction of the iodine atom via halogenation. For example, treatment with iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions ensures regioselectivity. Reaction optimization should focus on solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions .

Q. What purification techniques are effective for cis-Tert-butyl 3-iodocyclobutylcarbamate?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–30%) to separate polar impurities.

- Recrystallization : Ethanol or methanol at low temperatures (4°C) yields high-purity crystals.

- HPLC : For analytical-scale purity validation, reverse-phase C18 columns with acetonitrile/water eluents are effective .

Q. What are the key safety precautions when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention. The compound is classified as a skin irritant (H315) and may cause respiratory irritation (H335) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties of cis-Tert-butyl 3-iodocyclobutylcarbamate?

- Melting Point Variability : Perform differential scanning calorimetry (DSC) to validate thermal behavior.

- Boiling Point Uncertainty : Use thermogravimetric analysis (TGA) under reduced pressure to measure decomposition temperatures.

- Spectral Data : Cross-validate NMR (¹H/¹³C) and IR spectra with computational models (e.g., DFT simulations) .

Q. How can reaction conditions be optimized for introducing the iodine atom in cis-Tert-butyl 3-iodocyclobutylcarbamate?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or copper iodide for efficiency in halogenation.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reactivity and solubility.

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and optimize reaction time .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps include:

- Oxidative Addition : Pd⁰ inserts into the C–I bond, forming a Pd(II) intermediate.

- Transmetallation : Transfer of the aryl/alkenyl group from the boronic acid to Pd.

- Reductive Elimination : Formation of the C–C bond regenerates Pd⁰. Steric effects from the tert-butyl group may slow transmetallation, requiring elevated temperatures (80–100°C) .

Q. How does the stability of this compound vary under different pH conditions?

- Acidic Conditions (pH < 3) : Rapid cleavage of the Boc group occurs, releasing the free amine.

- Neutral/Basic Conditions (pH 7–12) : The compound is stable but may undergo hydrolysis in prolonged aqueous exposure. Stability studies should use HPLC to track degradation products over time .

Methodological Recommendations

- Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for structural confirmation.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life.

- Computational Modeling : Employ Gaussian or ORCA for predicting reaction pathways and steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.